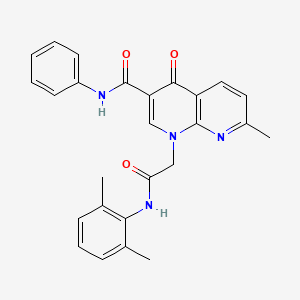

1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a carboxamide group at the 3-position, a 7-methyl substituent, and a phenyl group at the N1-position. Its structure includes a unique 2,6-dimethylphenylaminoethyl side chain, which distinguishes it from other analogs in this class. The 1,8-naphthyridine core is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, due to its ability to intercalate with DNA or inhibit enzymes like topoisomerases .

Properties

IUPAC Name |

1-[2-(2,6-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-8-7-9-17(2)23(16)29-22(31)15-30-14-21(26(33)28-19-10-5-4-6-11-19)24(32)20-13-12-18(3)27-25(20)30/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMCSNKJIZSSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C24H28N4O3

- Molecular Weight : 420.51 g/mol

- CAS Number : 1251672-21-5

This structure includes a naphthyridine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines, including:

The mechanism behind its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

The compound appears to exert its effects through multiple pathways:

- Inhibition of Kinases : It has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Study 1: In Vitro Efficacy

In a study published in Cancer Research, the compound was tested on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with notable morphological changes indicative of apoptosis .

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms of action. The researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift in the balance toward apoptosis .

Comparison with Similar Compounds

Key Observations :

- Halogenation : Chloro and fluoro substituents (e.g., 5a4, 5a2) enhance lipophilicity and metabolic stability but may reduce solubility compared to the target compound’s methyl and phenyl groups .

- Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (vs. carboxylic acid in ) likely improves membrane permeability and oral bioavailability.

Crystallographic and Computational Studies

- Structural Confirmation : Tools like SHELX and ORTEP are critical for resolving the 3D structure of naphthyridine derivatives. The target compound’s conformation and intermolecular interactions (e.g., hydrogen bonding via the carboxamide) remain to be elucidated.

- In Silico Studies : Molecular docking (as in ) could predict the target compound’s binding affinity to biological targets, leveraging its unique substituent pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.